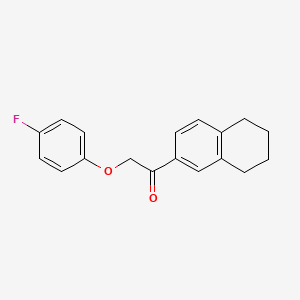

![molecular formula C13H13N3OS B5888416 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole](/img/structure/B5888416.png)

2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole, often involves condensation reactions of o-phenylenediamines with electrophilic reagents, highlighting the diverse methodologies developed over the years for creating these heterocyclic compounds (Ibrahim, 2011). Recent achievements in the synthesis of benzimidazole derivatives have attracted considerable attention, with novel methods being developed to enhance the efficiency and yield of these compounds, showcasing the dynamic and evolving nature of synthetic organic chemistry in this domain (Chung et al., 2023).

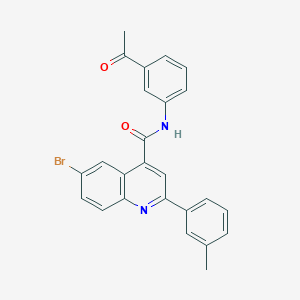

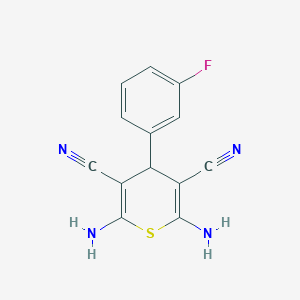

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, is characterized by the fusion of a benzene ring to an imidazole ring, forming a complex heterocyclic compound with a wide range of bioactive properties. These structures have been extensively studied, with various analyses focusing on their spectroscopic, structural, and magnetic properties to understand their behavior and interaction with other molecules (Boča et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, contributing to their versatility in synthetic chemistry. These reactions include but are not limited to, nucleophilic substitution, electrophilic substitution, and cycloaddition reactions, which are pivotal in modifying the chemical structure and properties of these compounds for specific applications. The diverse chemical reactions these compounds participate in underscore their utility in the development of new materials and molecules (Mendieta-Wejebe et al., 2023).

Mecanismo De Acción

Target of Action

For instance, some benzimidazoles have been reported to exhibit antimicrobial activity , suggesting potential interactions with bacterial proteins or enzymes.

Mode of Action

For instance, they can bind to the active sites of enzymes, thereby inhibiting their function

Result of Action

Based on the known activities of benzimidazoles, it is plausible that smr000074747 could exert antimicrobial effects, among others

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanylmethyl)-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-8-10(9(2)17-16-8)7-18-13-14-11-5-3-4-6-12(11)15-13/h3-6H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGAQWWDUXCKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)

![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)

![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)

![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5888397.png)

![1-ethyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B5888402.png)

![N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5888426.png)